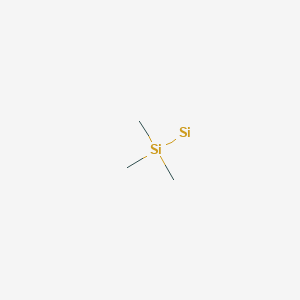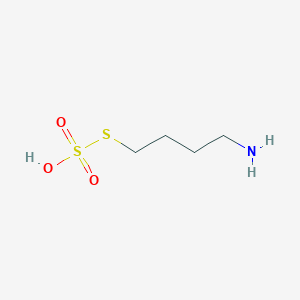
1-BUTANETHIOL, 4-AMINO-, HYDROGEN SULFATE (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is an organosulfur compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) typically involves the sulfation of 4-amino-1-butanethiol. One common method is the reaction of 4-amino-1-butanethiol with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the hydrogen sulfate ester. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Regenerated thiol.
Substitution: Substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of sulfation processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) involves its interaction with various molecular targets and pathways. The sulfhydryl group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-thiol: Similar structure but lacks the amino and sulfate groups.
4-Aminobutanol: Contains an amino group but lacks the thiol and sulfate groups.
Sulfated Alcohols: Similar sulfation but different core structures.
Uniqueness
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is unique due to the combination of its sulfhydryl, amino, and sulfate groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
21679-16-3 |
|---|---|
Molekularformel |
C4H11NO3S2 |
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
1-amino-4-sulfosulfanylbutane |
InChI |
InChI=1S/C4H11NO3S2/c5-3-1-2-4-9-10(6,7)8/h1-5H2,(H,6,7,8) |
InChI-Schlüssel |
WMKNOQCAEUTEEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSS(=O)(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


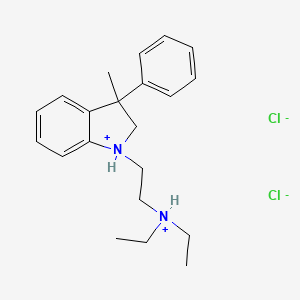
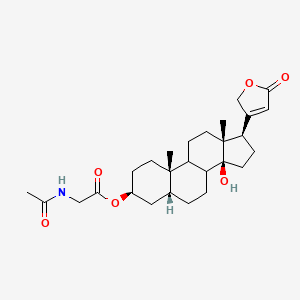
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
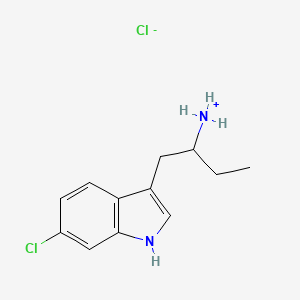

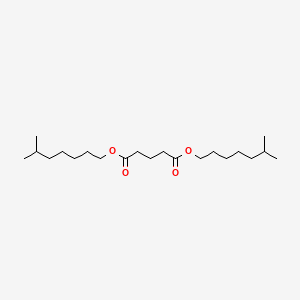

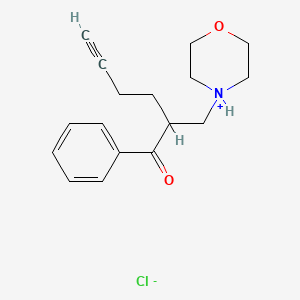
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


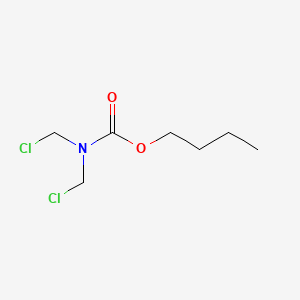
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
